molecular formula C10H11FN2O B13421650 (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol

(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol

Cat. No.: B13421650
M. Wt: 194.21 g/mol
InChI Key: AXISAMGSKVZLTE-ZETCQYMHSA-N
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Description

(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol is a chiral compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of dihydrobenzimidazole derivatives

    Substitution: Formation of substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(2S)-1-(5-fluorobenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C10H11FN2O/c1-7(14)5-13-6-12-9-4-8(11)2-3-10(9)13/h2-4,6-7,14H,5H2,1H3/t7-/m0/s1

InChI Key

AXISAMGSKVZLTE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN1C=NC2=C1C=CC(=C2)F)O

Canonical SMILES

CC(CN1C=NC2=C1C=CC(=C2)F)O

Origin of Product

United States

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